Sodium pentane-1-sulfonate hydrate, also known as sodium 1-pentanesulfonate monohydrate, finds its primary application in scientific research as an ion-pairing agent in high-performance liquid chromatography (HPLC) [, ].
This technique separates various types of molecules based on their interactions with a stationary phase and a mobile phase. Sodium pentane-1-sulfonate hydrate, when added to the mobile phase, can interact with ionic compounds by forming ion pairs. These ion pairs often exhibit different chromatographic behavior compared to the free ions, allowing for better separation and detection of certain analytes [].
This specific application is particularly useful in the analysis of proteins and peptides, where sodium pentane-1-sulfonate hydrate can improve peak resolution and sensitivity [, ].
While its primary use lies in chromatography, sodium pentane-1-sulfonate hydrate has been investigated in other scientific research areas. These include:
Sodium pentane-1-sulfonate hydrate is a chemical compound that serves as a sodium salt of pentanesulfonic acid. Its molecular formula is , with a molecular weight of approximately 192.22 g/mol . This compound is typically encountered in its hydrated form, which includes one molecule of water per formula unit. Sodium pentane-1-sulfonate hydrate is characterized by its high solubility in water and is often utilized in various chemical applications, especially in chromatography and biochemistry.
While extensive safety data is not available for SPS hydrate specifically, some general information can be gleaned from its components.
These reactions are essential for its applications in organic synthesis and analytical chemistry.
Sodium pentane-1-sulfonate hydrate can be synthesized through various methods:
These methods allow for the production of sodium pentane-1-sulfonate hydrate in varying purities suitable for different applications.
Sodium pentane-1-sulfonate hydrate finds applications in several fields:
Interaction studies involving sodium pentane-1-sulfonate hydrate primarily focus on its role as an ion-pairing agent in chromatography. It interacts with various analytes to improve retention times and resolution during separation processes. Additionally, studies have shown that it can influence protein interactions, thereby affecting enzyme activities and stability in biochemical assays.
Several compounds share structural similarities with sodium pentane-1-sulfonate hydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium butanesulfonate | Shorter carbon chain; less hydrophobicity | |
Sodium hexanesulfonate | Longer carbon chain; greater hydrophobicity | |
Sodium octanesulfonate | Even longer carbon chain; enhanced surfactant properties | |
Sodium dodecanesulfonate | Very long carbon chain; used primarily in industrial surfactants |
Sodium pentane-1-sulfonate hydrate stands out due to its optimal balance between hydrophilicity and hydrophobicity, making it particularly effective for specific applications in chromatography while being less prone to aggregation compared to longer-chain sulfonates.
The industrial production of sodium pentane-1-sulfonate hydrate employs several distinct synthetic approaches, each offering specific advantages in terms of reaction efficiency, product purity, and economic feasibility. The most prominent methodologies involve nucleophilic substitution reactions utilizing alkyl halides and sulfite-based reagents under carefully controlled reaction conditions.
The primary industrial synthesis method involves the reaction between pentyl bromide and sodium sulfite in aqueous solution with catalytic enhancement. This process operates through a nucleophilic substitution mechanism where the sulfite anion attacks the carbon-bromine bond, resulting in the formation of the desired sulfonate product. The reaction proceeds according to the stoichiometric relationship where one mole of bromopentane reacts with one mole of sodium sulfite to yield sodium pentanesulfonate and sodium bromide as a byproduct.
The optimal reaction conditions for this industrial process require precise temperature control between 55-65 degrees Celsius with reaction times ranging from 8-12 hours. The molar ratio of reactants follows the specification of sodium sulfite to water to bromopentane to sodium laurylsulfonate catalyst at 1:28:(0.65-0.55):(0.014-0.004). The addition of sodium laurylsulfonate as a phase transfer catalyst significantly enhances the reaction kinetics, reducing the overall reaction time to approximately half of the uncatalyzed process.
An alternative industrial synthesis approach utilizes the phase transfer catalysis principle with chloropropene and anhydrous sodium sulfite. This methodology employs polyethylene glycol 600 and polyethylene glycol monomethyl ether as phase transfer agents, combined with hydroquinone as a polymerization inhibitor. The weight ratio of anhydrous sodium sulfite to chloropropene maintains a range of 1:0.60-0.70, while the phase transfer agents and inhibitor follow the ratio of 1:1.1-1.5:0.1-0.2.
The liquid-solid three-system phase transfer catalysis mechanism addresses the fundamental challenge of limited reactivity between alkyl halides and sodium sulfite under conventional aqueous conditions. The reaction temperature optimization ranges from 55-65 degrees Celsius with reaction times of 1.5-2.5 hours, maintaining the reaction solution at neutral to slightly alkaline conditions with pH values between 7-9.
Comprehensive patent analysis reveals significant innovations in the synthesis and purification of sodium pentane-1-sulfonate hydrate, with multiple patent families addressing different aspects of the production process. The Chinese patent CN102050763A presents a concentrated preparation method emphasizing simplicity and cost-effectiveness for large-scale manufacturing. This patent describes a process involving the controlled addition of reactants under specific temperature conditions, followed by separation and neutralization steps to achieve the desired product purity.
The patent CN101693677A introduces a sophisticated catalytic system utilizing sodium laurylsulfonate to enhance the reaction between bromopentane and sodium sulfite. The invention specifically addresses the challenge of low reactivity between these reactants by implementing a catalytic approach that significantly improves conversion rates and reduces reaction times. The patent claims product purity levels exceeding 99.5 percent through optimized purification protocols.
Process optimization studies demonstrate that the catalytic system reduces reaction times by approximately 50 percent compared to conventional methods. The optimal catalyst loading ranges from 0.5-5.0 percent by weight relative to the bromopentane consumption, providing a balance between reaction acceleration and economic considerations. The patent documentation emphasizes the importance of maintaining strict temperature control during the reaction phase to prevent side reactions and ensure consistent product quality.
The patent CN108675947B presents an innovative approach utilizing phase transfer catalysis for the synthesis of related alkylsulfonate compounds. This technology addresses the fundamental limitation of poor mixing between organic and aqueous phases by incorporating specific phase transfer agents that facilitate efficient mass transfer and reaction kinetics. The process achieves product purities exceeding 98.5 percent with yields greater than 95 percent.
Patent analysis reveals specific innovations in byproduct recovery and utilization, particularly regarding sodium chloride purification and recycling. The documented process includes a comprehensive byproduct treatment protocol involving dissolution in pure water, hydrogen peroxide treatment, pH adjustment using sodium hydroxide, and subsequent crystallization to produce industrial-grade sodium chloride.
Patent Number | Key Innovation | Purity Achievement | Process Advantage |
---|---|---|---|
CN102050763A | Simplified concentration method | Standard commercial grade | Low processing cost |
CN101693677A | Catalytic enhancement system | >99.5% | Reduced reaction time by 50% |
CN108675947B | Phase transfer catalysis | >98.5% | High yield >95% |
The purification of sodium pentane-1-sulfonate hydrate requires sophisticated methodologies to achieve the high purity standards demanded for chromatographic applications. The industrial purification process typically involves multiple stages including acid separation, neutralization, crystallization, and solvent-based recrystallization techniques.
The initial purification stage involves acid separation where the reaction mixture undergoes temperature reduction to 40-50 degrees Celsius, followed by controlled water addition and liquid-liquid extraction. The separation process removes unreacted starting materials and inorganic impurities through density-based phase separation. The organic phase containing the product undergoes subsequent neutralization using sodium hydroxide solution with careful pH control to maintain values between 7-8.
Crystallization represents a critical purification step where the neutralized solution undergoes controlled precipitation through the addition of sodium chloride and subsequent filtration. The crystallization process requires precise control of solution concentration and temperature to ensure optimal crystal formation and minimize impurity incorporation. Advanced purification protocols employ mixed alcohol systems for recrystallization, utilizing methanol and ethanol in volumetric ratios ranging from 1-10:100.
Quality control protocols for commercial sodium pentane-1-sulfonate hydrate establish stringent specifications across multiple analytical parameters. The purity determination utilizes ion exchange titration methodology with minimum acceptance criteria of 98.0 percent. Appearance specifications require white crystalline powder or crystal formation with complete clarity in aqueous solution.
Water content determination employs Karl Fischer titration with maximum allowable levels of 9.6 percent, reflecting the monohydrate stoichiometry. Ultraviolet absorbance specifications establish maximum limits across multiple wavelengths: 210 nanometers (maximum 1.000), 230 nanometers (maximum 0.300), 254 nanometers (maximum 0.130), and 400 nanometers (maximum 0.090).
Solubility testing confirms complete dissolution in water with clear, colorless solution formation at concentrations of 0.1 grams per milliliter. The pH specification for aqueous solutions ranges from 5.5-7.5 when measured at 100 grams per liter concentration at 20 degrees Celsius. Bulk density measurements indicate values around 390 kilograms per cubic meter for the crystalline material.
Quality Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Purity | Ion exchange titration | ≥98.0% | Quantitative analysis |
Water content | Karl Fischer | ≤9.6% | Monohydrate confirmation |
UV absorbance (210 nm) | Spectrophotometry | ≤1.000 | Optical purity |
UV absorbance (254 nm) | Spectrophotometry | ≤0.130 | Chromophore absence |
Solubility | Visual inspection | Clear, colorless | Complete dissolution |
pH (100 g/L) | Potentiometry | 5.5-7.5 | Neutral to slightly acidic |
The analytical methodology for impurity detection employs high-performance liquid chromatography with specific attention to potential byproducts including unreacted bromopentane, sodium sulfite residues, and catalytic impurities. The purification process must effectively remove these components to achieve the stringent purity requirements for chromatographic applications.
Advanced purification techniques incorporate vacuum distillation under reduced pressure conditions of negative 0.06 megapascals at temperatures ranging from 30-98 degrees Celsius. The distillation process enables selective removal of volatile impurities while concentrating the desired product for subsequent crystallization. Final drying procedures utilize vacuum conditions at 75-85 degrees Celsius with pressure maintenance at negative 0.06 megapascals for 2.5-3.5 hours.
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